Methyl 3-bromopropiolate
Overview
Description
Methyl 3-bromopropionate is a chemical compound used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . It can react with 2-Methyl-1H-benzoimidazole to get 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .
Synthesis Analysis
Methyl 3-bromopropionate is synthesized using methyl propiolate, silver nitrate, and N-bromosuccinimide . The reaction is carried out in acetone, and the product is obtained after filtration and distillation .Molecular Structure Analysis
The molecular formula of Methyl 3-bromopropionate is C4H7BrO2 . Its molecular weight is 167.0 g/mol . The InChI key for this compound is KQEVIFKPZOGBMZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl 3-bromopropionate is used in the synthesis of spiroanellated γ-lactones, pinacols, and unprecedented 3- (1-hydroxycycloalkyl)-l-oxaspiro [n,m]alkan-2-ones . It can react with 2-Methyl-1H-benzoimidazole to get 1- (2-Methoxycarbonylethyl)-2-methylbenzimidazole .Physical And Chemical Properties Analysis
Methyl 3-bromopropionate is a slightly yellow liquid . It has a refractive index of 1.458 (lit.) , a boiling point of 64-66 °C/18 mmHg (lit.) , and a density of 1.53 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
Preparation of Esters : Methyl 3-bromopropiolate is used in the preparation of various esters. For example, it is involved in the preparation of tert-butyl and ethyl 3-bromopropiolates, which are significant in bromination and halogenation processes (Leroy, 2003).
Synthesis of Oxazolines and Oxazolidines : Methyl 3-bromopropiolate reacts with β-amino alcohols to form oxazolines and oxazolidines. This reaction is crucial for synthesizing these compounds, which have applications in various chemical processes (Tikhomirov, Parafilova, & Eremeev, 1991).
Transesterification Processes : It is involved in transesterification reactions. This has implications in identifying components in mixtures of fatty esters, thereby playing a role in analytical chemistry and materials science (Coutts & Midha, 1969).
Synthesis of Benzoate Derivatives : Methyl 3-bromopropiolate is used in the synthesis of benzoate derivatives via the Diels–Alder reaction. This process is pivotal in organic synthesis and the development of new compounds (Shinohara et al., 2014).
- such as the Diels–Alder reaction, conjugate addition, dehydrobromination, and ring-opening aromatization. This method is particularly effective for producing sterically hindered anthranilate derivatives (Shinohara et al., 2015).
- Palladium-Mediated Reactions : Methyl 3-bromopropiolate participates in selective palladium-mediated reactions involving functionalized halides. This is significant in the field of organic chemistry for the synthesis of various substituted products (Rossi, Bellina, & Mannina, 1997).
Analytical Applications
Biomarker Detection : It is involved in the development of methods for detecting biomarkers. For instance, a gas chromatographic test uses 3-bromopropionic acid, a related compound, for quantifying biomarkers in human urine, highlighting its importance in health and safety monitoring (B'hymer & Cheever, 2004).
Structural Studies and Mechanistic Insights : Methyl 3-bromopropiolate is also used in structural and mechanistic studies in chemistry. For example, its use in the X-ray structure analysis of specific dehalogenases offers insights into novel hydration mechanisms and catalytic strategies (de Jong et al., 2004).
NMR Spectroscopy and Molecular Modelling : It plays a role in nuclear magnetic resonance (NMR) spectroscopy and molecular modelling studies, helping in the understanding of diastereotopic methylene hydrogen atoms and aiding in the assignment of NMR spectra (Tormena, Freitas, Rittner, & Abraham, 2002).
Electrochemical Applications : Finally, derivatives of methyl 3-bromopropiolate, such as cyano ester, have been identified for their potential in electrochemical applications, particularly in high voltage electrochemical double layer capacitors (Schütter, Passerini, Korth, & Balducci, 2017).
Safety And Hazards
Methyl 3-bromopropionate is considered hazardous . It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .
properties
IUPAC Name |
methyl 3-bromoprop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2/c1-7-4(6)2-3-5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITMUHRRCBFULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303911 | |
Record name | methyl 3-bromopropiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromopropiolate | |
CAS RN |
23680-40-2 | |
Record name | Methyl bromopropylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-bromopropiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromoprop-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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